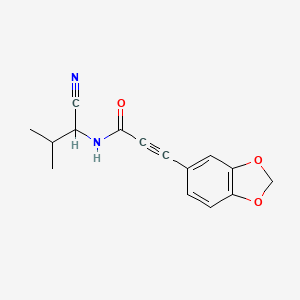
3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide, also known as BMY-14802, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide is not fully understood, but it is thought to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide may increase the levels of endocannabinoids in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide can increase the levels of endocannabinoids in the brain, leading to anxiolytic and antidepressant effects. In cancer research, 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been shown to inhibit the growth of cancer cells by inducing cell death. In inflammation research, 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide in lab experiments is its selectivity for FAAH, which allows for more targeted research. However, one limitation is that 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide may have off-target effects on other enzymes and receptors, which could affect the interpretation of results.
将来の方向性
Future research on 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide could include further studies on its potential therapeutic applications in areas such as anxiety, depression, and cancer. Additionally, research could focus on developing more selective FAAH inhibitors with fewer off-target effects. Finally, studies could investigate the long-term effects of 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide use and its potential for addiction and abuse.
合成法
3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide can be synthesized using a multi-step process. The first step involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanol with 1-bromo-2-methylpropane to form 3-(2H-1,3-benzodioxol-5-yl)-1-bromo-2-methylpropane. This intermediate is then reacted with sodium cyanide and copper(I) iodide to form 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide, the final product.
科学的研究の応用
3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been studied for its potential to inhibit the growth of cancer cells. Inflammation research has shown that 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide may have anti-inflammatory effects.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(2)12(8-16)17-15(18)6-4-11-3-5-13-14(7-11)20-9-19-13/h3,5,7,10,12H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSBBFNGXGGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C#CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
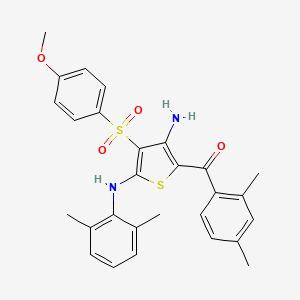
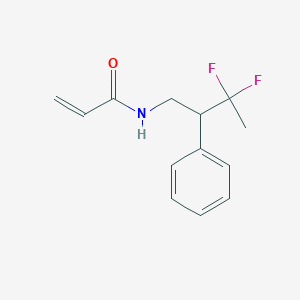
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
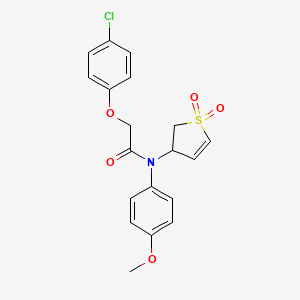
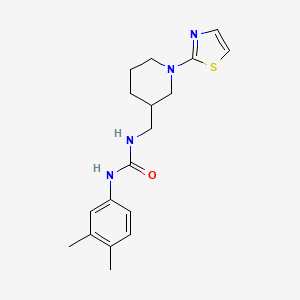
![2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine](/img/structure/B2726762.png)
![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
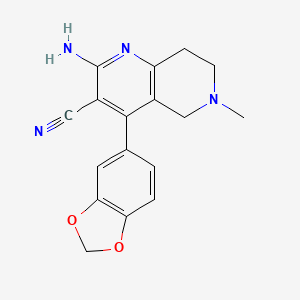
![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
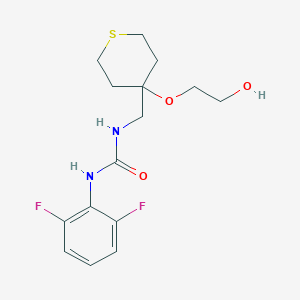
![3-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)